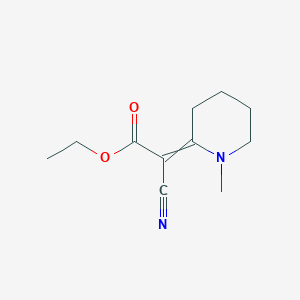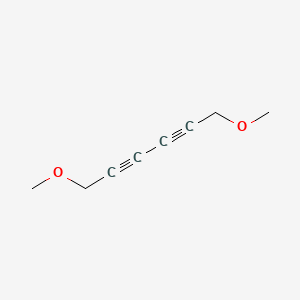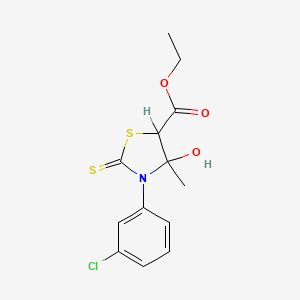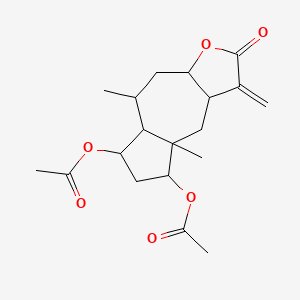
Diacetylpulchellin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetylpulchellin is a naturally occurring compound known for its unique chemical structure and properties It is a derivative of pulchellin, a type of ribosome-inactivating protein found in certain plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diacetylpulchellin typically involves the acetylation of pulchellin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions, with temperatures ranging from 25°C to 50°C, to ensure the stability of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation techniques. The process involves the use of large reactors where pulchellin is reacted with acetic anhydride. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Diacetylpulchellin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or ammonia can be employed under controlled conditions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pulchellin derivatives.
Aplicaciones Científicas De Investigación
Diacetylpulchellin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential as a ribosome-inactivating protein with applications in plant biology and genetic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of bioactive compounds and as a precursor for synthesizing other complex molecules.
Mecanismo De Acción
The mechanism of action of diacetylpulchellin involves its interaction with ribosomes, leading to the inhibition of protein synthesis. This is achieved through the depurination of ribosomal RNA, which prevents the binding of elongation factors necessary for protein elongation. The molecular targets include the ribosomal RNA and associated proteins, disrupting the translation process and ultimately leading to cell death.
Comparación Con Compuestos Similares
Ricin: A highly potent ribosome-inactivating protein derived from the castor bean plant.
Abrin: Another ribosome-inactivating protein found in the seeds of the rosary pea plant.
Saporin: A ribosome-inactivating protein from the soapwort plant.
Diacetylpulchellin stands out due to its specific acetylation, which may offer distinct advantages in terms of stability and bioactivity.
Propiedades
Número CAS |
23754-36-1 |
|---|---|
Fórmula molecular |
C19H26O6 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(8-acetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |
InChI |
InChI=1S/C19H26O6/c1-9-6-14-13(10(2)18(22)25-14)8-19(5)16(24-12(4)21)7-15(17(9)19)23-11(3)20/h9,13-17H,2,6-8H2,1,3-5H3 |
Clave InChI |
MKEUEUUTTBUCBV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(CC3(C1C(CC3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


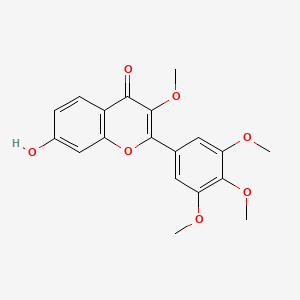
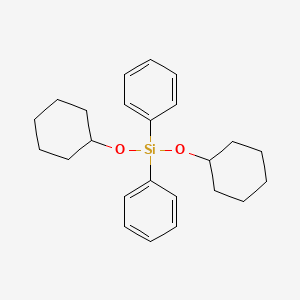

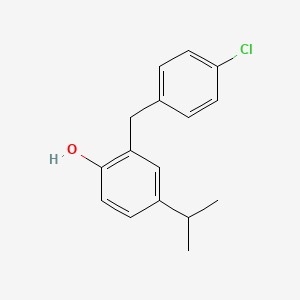
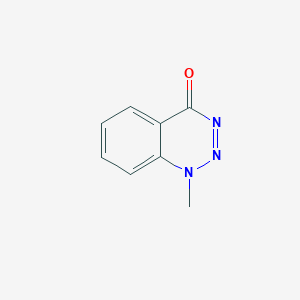
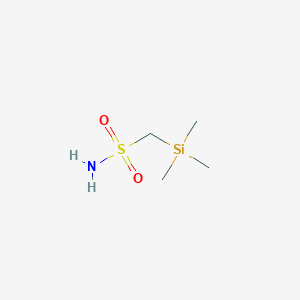
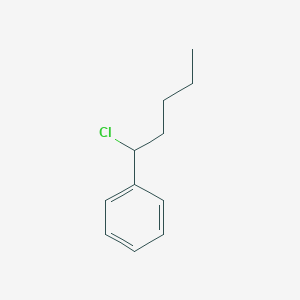

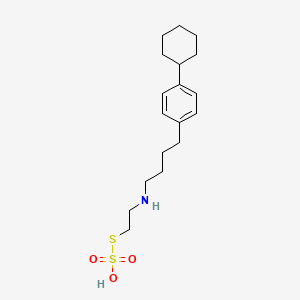
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
